molecular formula C29H24F2N2O2 B11646923 N-(2-Fluorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(2-Fluorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B11646923
M. Wt: 470.5 g/mol
InChI Key: QPQHNPDJSFCADC-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide: is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes multiple aromatic rings and fluorine atoms. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with the appropriate substituted anilines and benzaldehydes.

    Condensation Reaction: The initial step often involves a condensation reaction between the aniline and benzaldehyde to form a Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the quinoline core.

    Fluorination: Introduction of fluorine atoms is achieved through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Amidation: The final step involves amidation to introduce the carboxamide group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of catalysts.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives with hydroxyl or amine groups.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, N-(2-Fluorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has shown potential as an enzyme inhibitor. It is studied for its interactions with various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been explored as a candidate for anti-inflammatory, anti-cancer, and antimicrobial agents due to its ability to interact with specific molecular targets.

Industry

Industrially, this compound is used in the development of pharmaceuticals and agrochemicals. Its fluorinated aromatic rings enhance its stability and bioavailability, making it a valuable component in drug design.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity, contributing to its potency.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)benzamide
  • 2-Fluoro-4-phenylquinoline
  • 4-(4-Fluorophenyl)-2-methylquinoline

Uniqueness

Compared to similar compounds, N-(2-Fluorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide stands out due to its multi-functional groups and complex structure. The presence of multiple fluorine atoms and the quinoline core provide unique chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C29H24F2N2O2

Molecular Weight

470.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C29H24F2N2O2/c1-17-26(29(35)33-23-10-6-5-9-22(23)31)27(19-11-13-21(30)14-12-19)28-24(32-17)15-20(16-25(28)34)18-7-3-2-4-8-18/h2-14,20,27,32H,15-16H2,1H3,(H,33,35)

InChI Key

QPQHNPDJSFCADC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5F

Origin of Product

United States

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